molecular formula C8H15FO3Si B14292173 Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate CAS No. 113237-17-5

Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate

Cat. No.: B14292173
CAS No.: 113237-17-5
M. Wt: 206.29 g/mol
InChI Key: AEUWONBMANAZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate is an organic compound with the molecular formula C8H15FO3Si. This compound is characterized by the presence of a fluoro group, a trimethylsilyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-fluoroacrylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is 2-fluoro-3-[(trimethylsilyl)oxy]propanoic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the ester and trimethylsilyl groups can undergo hydrolysis and other reactions. These interactions and reactions contribute to the compound’s reactivity and utility in various applications.

Comparison with Similar Compounds

Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate can be compared with similar compounds such as:

    Ethyl 2-fluoroacrylate: Lacks the trimethylsilyl group, making it less versatile in certain reactions.

    Trimethylsilyl 2-fluoroacrylate: Similar structure but with different reactivity due to the absence of the ethyl ester group.

    Ethyl 2-chloro-3-[(trimethylsilyl)oxy]prop-2-enoate: Contains a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.

This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

CAS No.

113237-17-5

Molecular Formula

C8H15FO3Si

Molecular Weight

206.29 g/mol

IUPAC Name

ethyl 2-fluoro-3-trimethylsilyloxyprop-2-enoate

InChI

InChI=1S/C8H15FO3Si/c1-5-11-8(10)7(9)6-12-13(2,3)4/h6H,5H2,1-4H3

InChI Key

AEUWONBMANAZOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO[Si](C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.